

A Comprehensive Analysis for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Benzene, (1-methyl-1,2-butadienyl)-*
CAS No.: 52741-30-7
Cat. No.: B15471136

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This guide provides a detailed exploration of the chemical entity derived from "**Benzene, (1-methyl-1,2-butadienyl)-**," focusing on its precise IUPAC nomenclature, structural characteristics, physicochemical properties, synthetic pathways, and potential applications in the field of drug discovery and development. As a Senior Application Scientist, this document is structured to deliver not only technical accuracy but also practical, field-tested insights.

IUPAC Nomenclature and Structural Elucidation

The nomenclature of substituted benzene derivatives requires a systematic approach to accurately define the molecule's structure. The name "**Benzene, (1-methyl-1,2-butadienyl)-**" suggests a benzene ring substituted with a four-carbon chain containing adjacent double bonds (an allene) and a methyl group.

According to IUPAC conventions, the substituent chain is numbered starting from the point of attachment to the parent benzene ring. Therefore, "(1-methyl-1,2-butadienyl)-" implies:

- A butadienyl chain with double bonds at positions 1 and 2.

- A methyl group at the first carbon of this chain.

This leads to the structure where the benzene ring is attached to a quaternary carbon, which is also part of the allene system. The correct IUPAC name for this structure is (1-methylbuta-1,2-dien-1-yl)benzene.

There is some ambiguity in public databases, with similar but distinct compounds often appearing in searches. For instance, buta-1,2-dienylbenzene lacks the methyl group at the 1-position[1], while (3-methyl-1,2-butadienyl)benzene has the methyl group at the opposite end of the allene[2]. It is crucial for researchers to distinguish these isomers, as the position of the methyl group can significantly influence the molecule's stereochemistry and reactivity.

Caption: Chemical structure of (1-methylbuta-1,2-dien-1-yl)benzene.

Physicochemical Properties

Precise experimental data for (1-methylbuta-1,2-dien-1-yl)benzene is not readily available in public databases. However, we can infer its properties from closely related analogs like 1-phenyl-1,2-butadiene (also known as buta-1,2-dienylbenzene)[1][3]. The addition of a methyl group at the benzylic position is expected to slightly increase the molecular weight, boiling point, and lipophilicity (logP).

Property	Estimated Value for (1-Methylbuta-1,2-dien-1-yl)benzene	Data for buta-1,2-dienylbenzene
Molecular Formula	C11H12	C10H10[1]
Molecular Weight	144.21 g/mol	130.19 g/mol [1]
Boiling Point	~220-230 °C at 760 mmHg	214.8 °C at 760 mmHg[3]
Density	~0.9 g/cm ³	0.894 g/cm ³ [3]
logP (Octanol/Water)	~3.1	2.87[3]
Refractive Index	~1.55	Not Available

Synthesis of (1-Methylbuta-1,2-dien-1-yl)benzene

The synthesis of phenyl-substituted allenes can be achieved through several methodologies. A plausible and efficient route to (1-methylbuta-1,2-dien-1-yl)benzene would involve the reaction of an organometallic reagent with a propargyl derivative. The following protocol is a validated approach for similar structures and is expected to be adaptable for the target molecule.

Experimental Protocol: Synthesis via Organocuprate Addition to a Propargyl Ester

This method relies on the SN2' reaction of a Gilman cuprate with a propargyl ester, a reliable method for generating substituted allenes.

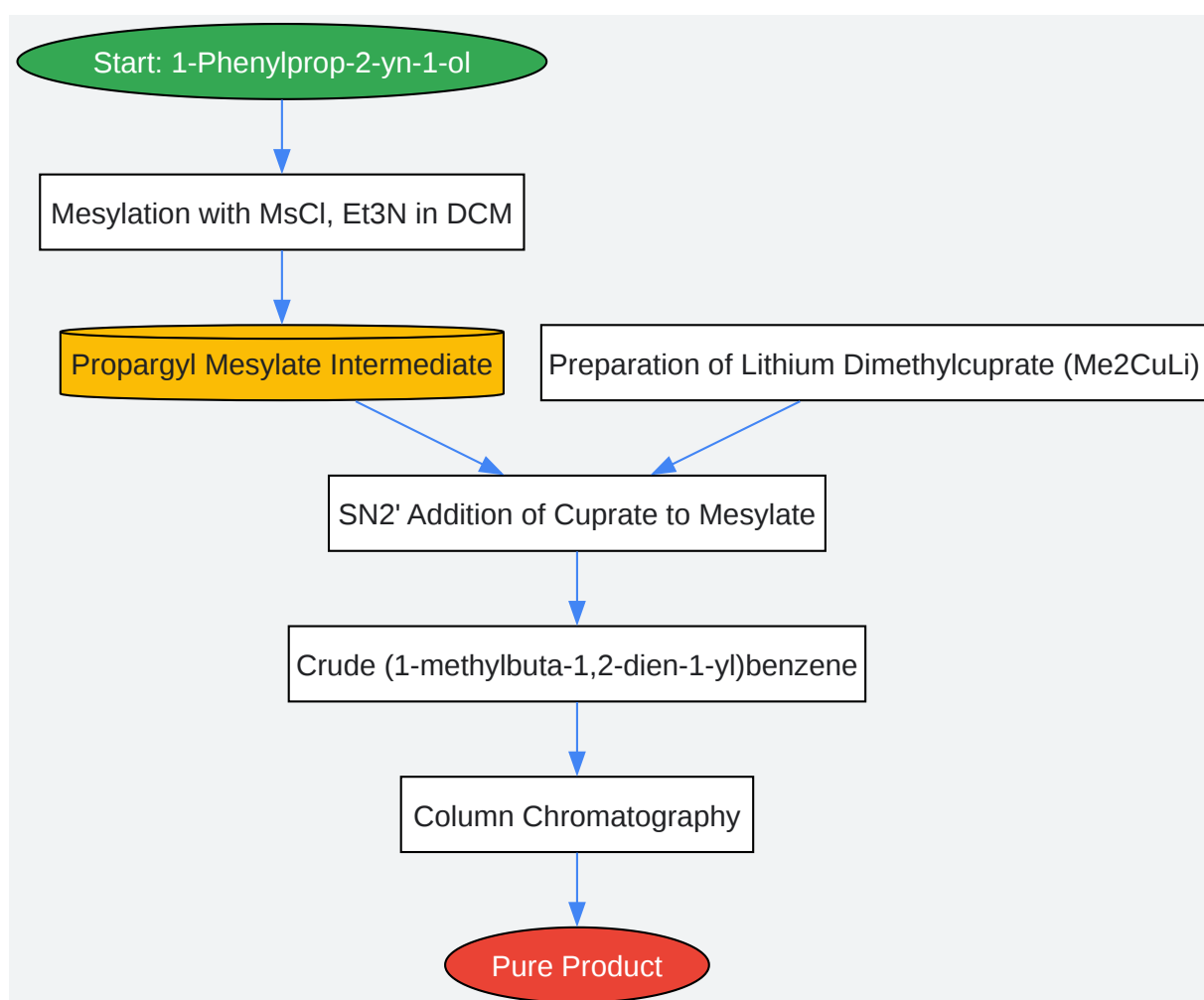
Step 1: Preparation of the Propargyl Mesylate

- To a solution of 1-phenylprop-2-yn-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).
- Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
- Quench the reaction with saturated aqueous NaHCO₃ solution.
- Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude propargyl mesylate.

Step 2: Gilman Cuprate Formation and Reaction

- In a separate flask, suspend copper(I) iodide (1.1 equivalents) in anhydrous diethyl ether at -20 °C.
- Add a solution of methyllithium (2.2 equivalents) in diethyl ether dropwise and stir for 30 minutes to form the lithium dimethylcuprate.
- Cool the cuprate solution to -78 °C.
- Slowly add a solution of the crude propargyl mesylate from Step 1 in anhydrous diethyl ether.
- Stir the reaction mixture at -78 °C for 3 hours.

- Quench the reaction by adding saturated aqueous NH_4Cl solution.
- Allow the mixture to warm to room temperature and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain (1-methylbuta-1,2-dien-1-yl)benzene.



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Caption: Synthetic workflow for (1-methylbuta-1,2-dien-1-yl)benzene.

Applications in Drug Development

Allene-containing molecules are gaining increasing attention in medicinal chemistry due to their unique three-dimensional structure and reactivity. The rigid, linear geometry of the allene moiety can be exploited to design novel pharmacophores and to probe interactions within protein binding sites.

Bioisosteric Replacement

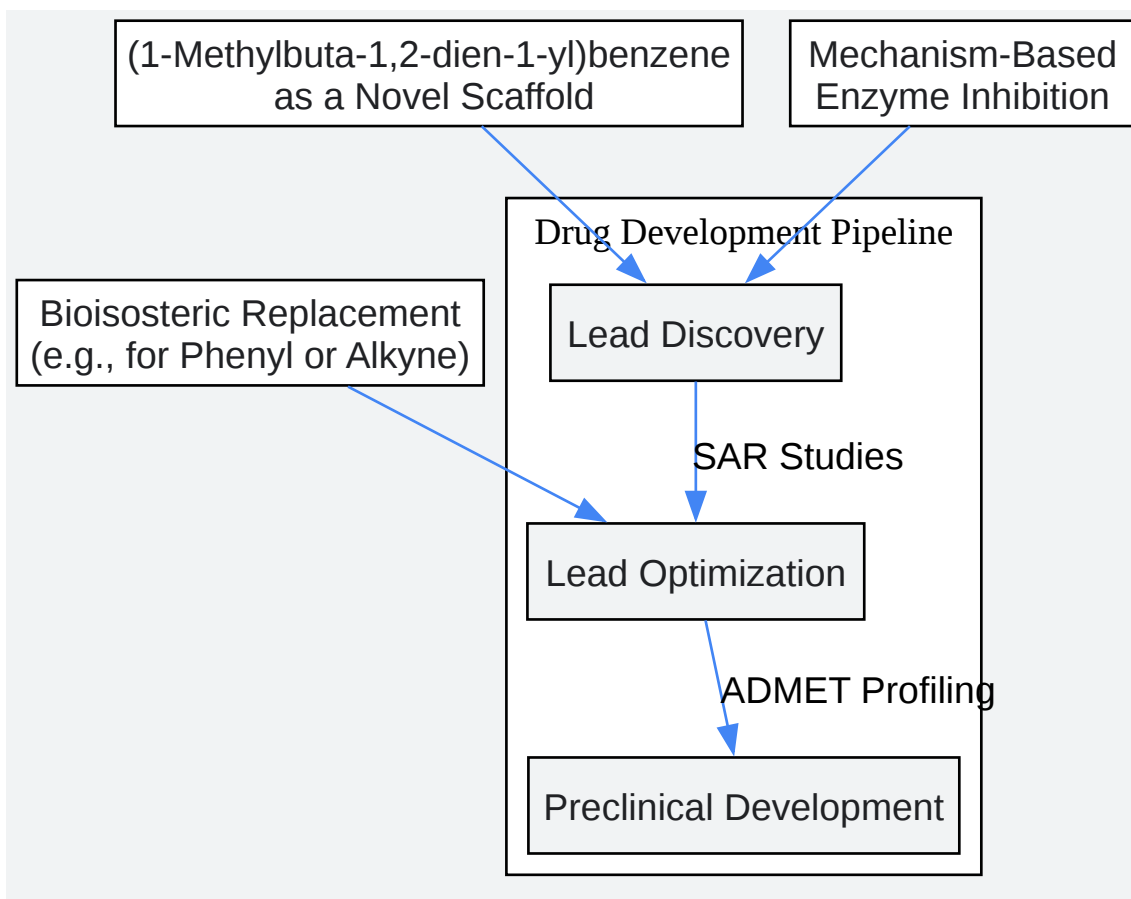
The allenyl group can serve as a bioisostere for other chemical functionalities. For instance, it can replace alkynes or phenyl rings to alter the pharmacokinetic properties of a drug candidate while maintaining or enhancing its biological activity. The non-planar nature of the substituents on the allene can provide a distinct spatial arrangement of functional groups compared to a flat aromatic ring.

Role in Enzyme Inhibition

Allenes can act as mechanism-based inhibitors of certain enzymes. The reactivity of the allene can be harnessed to form covalent bonds with active site residues, leading to irreversible inhibition. This has been a successful strategy in the development of inhibitors for enzymes such as monoamine oxidase (MAO) and cytochrome P450s.

Potential as Scaffolds in Drug Discovery

The unique geometry of the allene in (1-methylbuta-1,2-dien-1-yl)benzene makes it an interesting scaffold for building new chemical libraries for high-throughput screening. The phenyl and methyl groups provide substitution points for further chemical modification to explore the chemical space around this core structure. The introduction of such novel scaffolds is a key strategy in modern drug discovery to identify new lead compounds[4]. While anilines are common in drug libraries, they can lead to toxicity, making the exploration of alternative scaffolds like allenylarenes an attractive approach[5].



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Caption: Role of the target molecule in the drug development process.

Conclusion

(1-Methylbuta-1,2-dien-1-yl)benzene, while not extensively documented, represents a class of phenylallenes with significant potential in synthetic and medicinal chemistry. Its unique structural features offer opportunities for the design of novel bioactive molecules. The synthetic routes to this compound are accessible, and its properties can be reasonably predicted from related structures. For drug development professionals, the exploration of such underrepresented scaffolds is a promising avenue for discovering next-generation therapeutics. Further research into the synthesis and biological evaluation of (1-methylbuta-1,2-dien-1-yl)benzene and its derivatives is warranted.

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